Cas no 1432-45-7 (2-Propenamide,N-acetyl-)

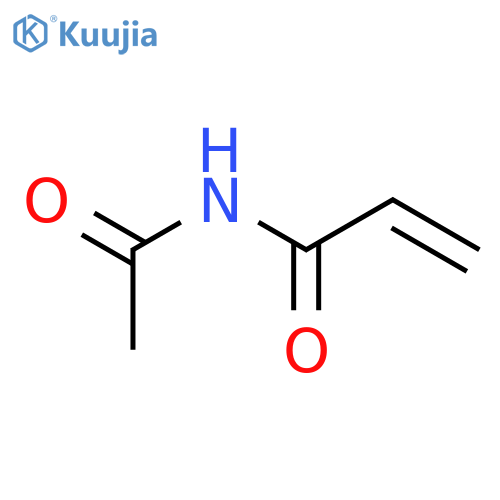

2-Propenamide,N-acetyl- structure

商品名:2-Propenamide,N-acetyl-

2-Propenamide,N-acetyl- 化学的及び物理的性質

名前と識別子

-

- 2-Propenamide,N-acetyl-

- N-acetylprop-2-enamide

- AC1L7BTS

- acetacrylimide

- Acetamidoacrylsaeure

- Acetyl-acryloyl-amin

- acetyl-acryloyl-amine

- N-Acetyl-acrylamid

- N-acetylacrylamide

- NSC206297

- N-(PROP-2-ENOYL)ACETAMIDE

- NSC-206297

- SCHEMBL372428

- EN300-5085858

- NSC 206297

- DTXSID10308660

- 1432-45-7

-

- インチ: InChI=1S/C5H7NO2/c1-3-5(8)6-4(2)7/h3H,1H2,2H3,(H,6,7,8)

- InChIKey: RUSRUYULUAYXIP-UHFFFAOYSA-N

- ほほえんだ: C=CC(NC(=O)C)=O

計算された属性

- せいみつぶんしりょう: 113.04771

- どういたいしつりょう: 113.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.035

- ふってん: 226°C at 760 mmHg

- フラッシュポイント: 112.1°C

- 屈折率: 1.436

- PSA: 46.17

- LogP: 0.22600

2-Propenamide,N-acetyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5085858-0.1g |

N-(prop-2-enoyl)acetamide |

1432-45-7 | 95% | 0.1g |

$706.0 | 2023-05-29 | |

| Enamine | EN300-5085858-0.05g |

N-(prop-2-enoyl)acetamide |

1432-45-7 | 95% | 0.05g |

$541.0 | 2023-05-29 | |

| 1PlusChem | 1P01PN21-500mg |

2-Propenamide, N-acetyl- |

1432-45-7 | 95% | 500mg |

$2024.00 | 2024-06-20 | |

| 1PlusChem | 1P01PN21-10g |

2-Propenamide, N-acetyl- |

1432-45-7 | 95% | 10g |

$10876.00 | 2023-12-21 | |

| Aaron | AR01PNAD-250mg |

2-Propenamide, N-acetyl- |

1432-45-7 | 95% | 250mg |

$1411.00 | 2023-12-16 | |

| Aaron | AR01PNAD-10g |

2-Propenamide, N-acetyl- |

1432-45-7 | 95% | 10g |

$12055.00 | 2023-12-16 | |

| 1PlusChem | 1P01PN21-100mg |

2-Propenamide, N-acetyl- |

1432-45-7 | 95% | 100mg |

$935.00 | 2024-06-20 | |

| 1PlusChem | 1P01PN21-2.5g |

2-Propenamide, N-acetyl- |

1432-45-7 | 95% | 2.5g |

$4991.00 | 2024-06-20 | |

| Enamine | EN300-5085858-0.5g |

N-(prop-2-enoyl)acetamide |

1432-45-7 | 95% | 0.5g |

$1587.0 | 2023-05-29 | |

| Enamine | EN300-5085858-0.25g |

N-(prop-2-enoyl)acetamide |

1432-45-7 | 95% | 0.25g |

$1008.0 | 2023-05-29 |

2-Propenamide,N-acetyl- 関連文献

-

Debashish Roy,William L. A. Brooks,Brent S. Sumerlin Chem. Soc. Rev. 2013 42 7214

-

Horacio J. Salavagione,Ana M. Díez-Pascual,Eduardo Lázaro,Soledad Vera,Marián A. Gómez-Fatou J. Mater. Chem. A 2014 2 14289

-

Wenhui Sun,Zesheng An,Peiyi Wu Polym. Chem. 2018 9 3667

-

Ziyang Xu,Wenguang Liu Chem. Commun. 2018 54 10540

-

Asad Asadujjaman,Tiago Espinosa de Oliveira,Debashish Mukherji,Annabelle Bertin Soft Matter 2018 14 1336

1432-45-7 (2-Propenamide,N-acetyl-) 関連製品

- 5883-17-0(N-Ethylacrylamide)

- 692-33-1(N-(prop-2-en-1-yl)acetamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量